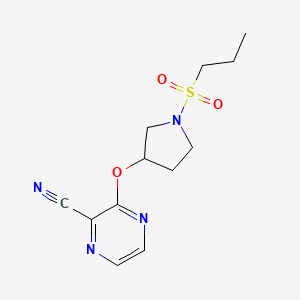

3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a pyrazine-carbonitrile derivative characterized by a pyrrolidine ring substituted with a propylsulfonyl group at the 1-position and linked via an oxygen atom to the pyrazine-2-carbonitrile scaffold. This compound’s structure combines sulfonamide functionality with a heterocyclic framework, which is often associated with biological activity, particularly in kinase inhibition or metabolic regulation.

Properties

IUPAC Name |

3-(1-propylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3S/c1-2-7-20(17,18)16-6-3-10(9-16)19-12-11(8-13)14-4-5-15-12/h4-5,10H,2-3,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXRCUDLXKHSNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(C1)OC2=NC=CN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, hydroxide ions.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile and related pyrazine-carbonitrile derivatives:

*Calculated based on molecular formula. †No direct evidence provided for this compound; inferred from structural analogs.

Key Observations :

Structural Diversity: The target compound’s propylsulfonyl-pyrrolidine moiety distinguishes it from analogs like 57b (pyrazole substituent) and fipronil (chloro-phenyl-pyrazole). Compared to the imidazopyrrolopyrazine derivative in , the target compound lacks fused heterocyclic systems, which may reduce off-target effects but limit kinase selectivity.

Biological Activity :

- 57b (GLUT1 inhibitor) and the imidazopyrrolopyrazine derivative (kinase inhibitor) highlight the pyrazine-carbonitrile scaffold’s versatility in targeting diverse pathways. The target compound’s sulfonamide group may confer affinity for ATP-binding pockets in kinases or transporters .

- Fipronil ’s insecticidal activity underscores the pyrazole-carbonitrile framework’s utility in agrochemicals, though the target compound’s pyrrolidine-sulfonyl group likely shifts its bioactivity toward mammalian targets .

Synthetic Challenges :

- Pyrazine-carbonitriles with bulky substituents (e.g., isopropyl in ) often exhibit low yields in Claisen-Schmidt condensations (~18–43%). The target compound’s sulfonamide-pyrrolidine group may present similar synthetic hurdles, requiring optimized alkylation or sulfonylation steps .

Structure-Activity Relationship (SAR) Insights

- Pyrrolidine vs.

- Sulfonyl Group : The propylsulfonyl substituent may improve metabolic stability over ethylsulfinyl groups (as in ethiprole, ) due to reduced oxidative susceptibility.

- Carbonitrile Position : The 2-carbonitrile group in pyrazine derivatives is critical for hydrogen bonding with biological targets, as seen in GLUT1 inhibitors and kinase modulators .

Biological Activity

The compound 3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS Number: 2034283-05-9) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure

The molecular structure of this compound is characterized by the presence of a pyrazine ring, a pyrrolidine moiety, and a propylsulfonyl group. The compound's molecular formula is , with a molecular weight of 296.35 g/mol.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 296.35 g/mol |

| CAS Number | 2034283-05-9 |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the sulfonamide group suggests potential inhibitory effects on certain enzymes, similar to other sulfonamide derivatives known for their antimicrobial and anti-inflammatory properties .

Antimicrobial Activity

Research indicates that compounds with a pyrazine core often exhibit significant antimicrobial properties. For instance, derivatives containing pyrazine have shown efficacy against various bacterial strains and fungi . The specific compound under discussion has not been extensively studied in published literature; however, its structural analogs have demonstrated promising results in similar assays.

Antitumor Activity

The structural features of this compound may confer antitumor properties. Compounds with pyrazine rings have been documented to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Case Studies

- Antimycobacterial Activity : A study on related pyrazine derivatives showed that modifications to the pyrazine core could enhance activity against Mycobacterium tuberculosis. While direct data on the target compound is lacking, the potential for similar efficacy exists based on structural comparisons .

- Enzyme Inhibition : Sulfonamides are known for their role as enzyme inhibitors. For example, compounds like sulfadiazine have been effective against various bacterial infections by inhibiting dihydropteroate synthase . The target compound's sulfonamide group may provide similar inhibitory effects.

Q & A

Basic Question: What are the optimal synthetic routes for 3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can yield and purity be maximized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyrrolidine sulfonyl moiety via sulfonylation of the pyrrolidine ring using propylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2: Introduction of the pyrazine-carbonitrile core through nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction to couple the pyrrolidine-sulfonyl intermediate with a pyrazine derivative .

- Optimization:

- Temperature Control: Maintain sub-zero temperatures during sulfonylation to minimize side reactions .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) for coupling steps to enhance reactivity .

- Purification: Employ flash chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) or reverse-phase HPLC for high-purity isolates .

Basic Question: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Assign peaks to verify the pyrazine-carbonitrile (δ ~110-120 ppm for CN), pyrrolidine sulfonyl (δ ~3.0-4.0 ppm for SO2), and ether linkage (δ ~4.5-5.5 ppm for O-CH2) .

- Mass Spectrometry (MS):

- High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~363) and fragmentation patterns .

- Chromatography:

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data across different assay systems?

Methodological Answer:

Contradictions may arise from assay variability or off-target effects. Strategies include:

- Assay Validation:

- Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target engagement .

- Computational Modeling:

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target receptors and identify key interactions (e.g., hydrogen bonding with the sulfonyl group) .

- Data Normalization:

Advanced Question: What strategies are effective in modifying the sulfonyl and pyrrolidine groups to enhance target selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Synthetic Approaches:

- Use parallel synthesis to generate a library of analogs via late-stage functionalization (e.g., Suzuki coupling on pyrazine) .

- Evaluate selectivity via kinome-wide profiling or off-target screening panels .

Advanced Question: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction:

- Use tools like SwissADME to predict solubility (LogP <3), metabolic stability (CYP450 inhibition scores), and blood-brain barrier permeability .

- Molecular Dynamics (MD):

- Simulate binding stability in physiological conditions (e.g., 100 ns MD runs in explicit solvent) to assess target residence time .

- Metabolite Identification:

Basic Question: What reaction conditions are critical for introducing the ether linkage between pyrrolidine and pyrazine?

Methodological Answer:

- Mitsunobu Reaction:

- Use DIAD (diisopropyl azodicarboxylate) and triphenylphosphine in THF at 0°C–RT, with a 1:1 molar ratio of alcohol (pyrrolidin-3-ol) and pyrazine precursor .

- SNAr Reaction:

- Monitoring: Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Advanced Question: How can researchers address discrepancies in crystallographic vs. solution-phase structural data?

Methodological Answer:

- X-ray Crystallography:

- Grow single crystals via slow evaporation (e.g., in ethanol/water) and compare bond lengths/angles with DFT-optimized structures .

- Solution-Phase Analysis:

- Use NOESY NMR to detect through-space interactions (e.g., pyrrolidine-pyrazine spatial proximity) and validate conformational flexibility .

- Statistical Validation: Apply R-factors and residual density maps to assess crystallographic model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.